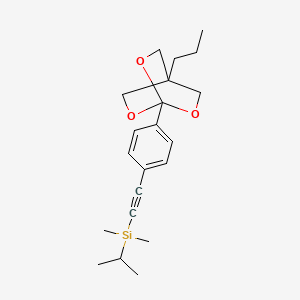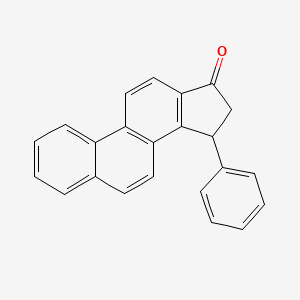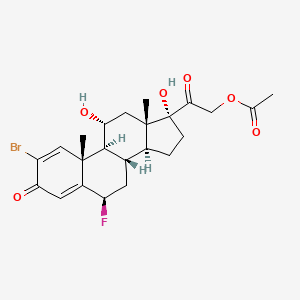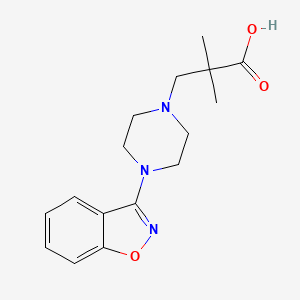
o'-Anilino-6'-(cyclohexylmethylamino)-3'-methoxyspiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “o’-Anilino-6’-(cyclohexylmethylamino)-3’-methoxyspiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one” is a complex organic molecule that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of aniline, cyclohexylmethylamine, methoxy, and spiro isobenzofuran-xanthene structures, making it a molecule of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “o’-Anilino-6’-(cyclohexylmethylamino)-3’-methoxyspiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one” typically involves multiple steps, including:
Formation of the spiro linkage: This can be achieved through a cyclization reaction involving isobenzofuran and xanthene derivatives.
Introduction of the aniline group: This step may involve a nucleophilic substitution reaction where an aniline derivative is introduced to the spiro compound.
Attachment of the cyclohexylmethylamine group: This can be done through an amination reaction, where cyclohexylmethylamine is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or methoxy groups.
Reduction: Reduction reactions may target the carbonyl group in the xanthene structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique optical or electronic properties.
Biology
Biochemical Probes: The compound could be used as a probe to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Dyes and Pigments: Use in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism by which “o’-Anilino-6’-(cyclohexylmethylamino)-3’-methoxyspiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one” exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Spirooxindoles: Compounds with a similar spiro linkage but different substituents.
Xanthene derivatives: Compounds with a xanthene core structure.
Aniline derivatives: Compounds containing an aniline group.
Uniqueness
The uniqueness of “o’-Anilino-6’-(cyclohexylmethylamino)-3’-methoxyspiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one” lies in its specific combination of functional groups and spiro linkage, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
85223-24-1 |
|---|---|
Fórmula molecular |
C34H32N2O4 |
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
2'-anilino-6'-[cyclohexyl(methyl)amino]-3'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H32N2O4/c1-36(23-13-7-4-8-14-23)24-17-18-27-30(19-24)39-31-21-32(38-2)29(35-22-11-5-3-6-12-22)20-28(31)34(27)26-16-10-9-15-25(26)33(37)40-34/h3,5-6,9-12,15-21,23,35H,4,7-8,13-14H2,1-2H3 |
Clave InChI |
GDJYWUUGOWNEGO-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCCC1)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C=C6O3)OC)NC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















